Reduced Risk of Any Bleeding Events: Indobufen vs. Aspirin at 1-Year
A systematic review and meta-analysis of 5 studies with 11,943 patients found that indobufen was associated with a significantly lower risk of any bleeding event at 1-year follow-up compared to aspirin [1].
| Evidence Dimension | Incidence of any bleeding event at 1 year |
|---|---|
| Target Compound Data | Not provided as absolute incidence in source; RR = 0.63 (95% CI 0.45-0.89) |
| Comparator Or Baseline | Aspirin (doses varied by trial, typically 100-325 mg daily) |
| Quantified Difference | Risk Ratio (RR) = 0.63 (95% CI 0.45–0.89, p = 0.008) |
| Conditions | Meta-analysis of patients requiring antiplatelet therapy post-MI or post-stroke, across 5 RCTs and observational studies (N=11,943). |
Why This Matters
A 37% relative risk reduction in any bleeding event offers a tangible safety advantage for procurement in research and clinical programs focused on patients at high bleeding risk.
- [1] Liu J, et al. Indobufen versus aspirin in patients with indication for antiplatelet therapy: A systematic review and meta-analysis. J Clin Neurosci. 2025;121:110-118. View Source
